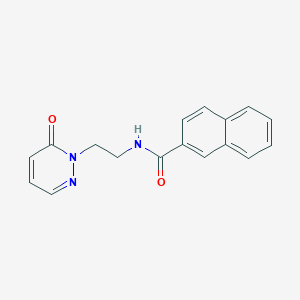

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The naphthalene ring could be introduced through a coupling reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridazine and naphthalene rings. These rings could participate in various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Diagnosis and Treatment

A notable application of derivatives related to the specified compound is in the diagnosis and treatment of Alzheimer's disease (AD). For instance, a hydrophobic radiofluorinated derivative, used in conjunction with positron emission tomography (PET), has shown efficacy in determining the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living AD patients. This technique facilitates noninvasive monitoring of plaque and tangle development, crucial for the diagnostic assessment of AD and the monitoring of responses during experimental treatments (Shoghi-Jadid et al., 2002).

Water Oxidation and Environmental Applications

Research into the family of Ru complexes for water oxidation has uncovered that derivatives of the given compound play a role in environmental chemistry, particularly in the catalysis of water oxidation. Such processes are pivotal for developing sustainable energy solutions, including artificial photosynthesis and solar fuel production (Zong & Thummel, 2005).

Antioxidant Activity

The synthesis and antioxidant activity evaluation of heterocycles derived from related naphthyl compounds have revealed promising antioxidant properties. These findings are significant for developing new therapeutic agents with potential applications in treating diseases caused by oxidative stress (Taha, 2012).

Synthesis of Fused Azines

Another research avenue involves the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, showcasing the versatility of the compound in synthesizing fused azines. These compounds have diverse applications, including materials science and pharmaceuticals, highlighting the chemical's role in facilitating complex organic synthesis (Ibrahim & Behbehani, 2014).

Corrosion Inhibition

An intriguing application is in the field of materials science, where derivatives of the specified compound have been studied for their role in inhibiting corrosion of mild steel in acidic environments. This research holds implications for industrial processes and the longevity of metallic structures (Ghazoui et al., 2017).

Eigenschaften

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-16-6-3-9-19-20(16)11-10-18-17(22)15-8-7-13-4-1-2-5-14(13)12-15/h1-9,12H,10-11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCMGJAUNVKYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2735078.png)

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2735080.png)

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2735081.png)

![7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735084.png)

![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2735098.png)